molecular formula C28H21ClFN3O4 B2885409 4-(3-(6-chloro-2-hydroxy-4-phenylquinolin-3-yl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid CAS No. 378779-69-2

4-(3-(6-chloro-2-hydroxy-4-phenylquinolin-3-yl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid

Cat. No. B2885409
CAS RN: 378779-69-2
M. Wt: 517.94
InChI Key: WLUZUGLVCOSTIO-UHFFFAOYSA-N
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Description

4-(3-(6-chloro-2-hydroxy-4-phenylquinolin-3-yl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid is a useful research compound. Its molecular formula is C28H21ClFN3O4 and its molecular weight is 517.94. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Researchers have developed methods to synthesize and characterize quinoline derivatives and related compounds, exploring their chemical properties and potential applications. For example, the synthesis of 4-hydroxy quinolinone derivatives has been explored for their antioxidant properties in lubricating grease, indicating a potential for industrial applications beyond biomedical uses (Hussein, Ismail, & El-Adly, 2016). Such studies highlight the versatility of quinoline derivatives in various fields, from materials science to medicinal chemistry.

Biological Activities

Quinoline derivatives have been investigated for their antimicrobial, antifungal, and anticancer activities. For instance, novel 4-hydroxyquinolin-2(1H)-ones and pyrano[3,2-c]quinolin-2(1H)-ones have been synthesized and screened for their antimicrobial activity, indicating their potential as therapeutic agents (Hassanin & Ibrahim, 2012). Moreover, some novel quinoline-pyrazoline-based coumarinyl thiazole derivatives have been prepared and shown potent antimicrobial activity, suggesting their utility in developing new antimicrobial agents (Ansari & Khan, 2017).

Potential Anticancer Applications

The search for anticancer agents has also led to the synthesis of fluoroquinolones and related compounds, with some showing promise as dual acting anticancer and antibacterial chemotherapeutics (Al-Trawneh et al., 2010). This dual activity is particularly valuable, offering a multifaceted approach to treating infections and cancer.

properties

IUPAC Name

4-[5-(6-chloro-2-oxo-4-phenyl-1H-quinolin-3-yl)-3-(4-fluorophenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H21ClFN3O4/c29-18-8-11-21-20(14-18)26(17-4-2-1-3-5-17)27(28(37)31-21)22-15-23(16-6-9-19(30)10-7-16)33(32-22)24(34)12-13-25(35)36/h1-11,14,23H,12-13,15H2,(H,31,37)(H,35,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLUZUGLVCOSTIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(N=C1C2=C(C3=C(C=CC(=C3)Cl)NC2=O)C4=CC=CC=C4)C(=O)CCC(=O)O)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H21ClFN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

517.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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